molecular formula C24H24N2 B15200233 (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine

Cat. No.: B15200233
M. Wt: 340.5 g/mol
InChI Key: FGRRAYZCHSUXSU-ZEQRLZLVSA-N
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Description

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that features two naphthalene rings attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with an ethane backbone containing two amine groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can be used as a building block for more complex molecules

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules could lead to the development of therapeutic agents.

Industry

In materials science, the compound could be used in the synthesis of polymers or other materials with specific properties. Its naphthalene rings provide rigidity and stability, making it suitable for high-performance materials.

Mechanism of Action

The mechanism by which (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine: A stereoisomer with similar properties but different spatial arrangement.

    Naphthalene-1,2-diamine: A simpler compound with only one naphthalene ring.

    N,N-Dimethylethylenediamine: A compound with a similar ethane backbone but without naphthalene rings.

Uniqueness

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-1-ylethane-1,2-diamine

InChI

InChI=1S/C24H24N2/c1-25-23(21-15-7-11-17-9-3-5-13-19(17)21)24(26-2)22-16-8-12-18-10-4-6-14-20(18)22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1

InChI Key

FGRRAYZCHSUXSU-ZEQRLZLVSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC2=CC=CC=C21)[C@H](C3=CC=CC4=CC=CC=C43)NC

Canonical SMILES

CNC(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC4=CC=CC=C43)NC

Origin of Product

United States

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